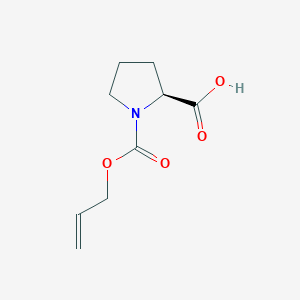

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Overview

Description

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, commonly known as ACPC, is a chiral amino acid derivative that has been widely used in scientific research due to its unique chemical properties. ACPC is a non-protein amino acid that contains a pyrrolidine ring and an allyl ester group. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of ACPC is not fully understood, but it is believed to involve the modulation of glutamate receptor activity. ACPC has been shown to bind to the NMDA receptor, a subtype of glutamate receptor, and enhance its activity. This results in an increase in synaptic plasticity and the formation of new memories.

Biochemical and Physiological Effects

ACPC has been found to exhibit various biochemical and physiological effects, including the modulation of glutamate receptor activity, the enhancement of acetylcholine release, and the promotion of synaptic plasticity. These effects make ACPC a valuable tool for studying the mechanisms of memory formation and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using ACPC in lab experiments include its relatively simple synthesis, its ability to modulate glutamate receptor activity, and its potential therapeutic applications in neurological disorders. However, there are also some limitations associated with the use of ACPC, including its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of ACPC. One potential application is the development of ACPC-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the investigation of the mechanism of action of ACPC and its potential interactions with other neurotransmitters and receptors. Additionally, the use of ACPC in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

ACPC can be synthesized through a multi-step process involving the reaction of pyrrolidine with allyl chloroformate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of ACPC is relatively simple and can be performed in a laboratory setting using standard techniques.

Scientific Research Applications

ACPC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. ACPC has also been found to enhance the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.

properties

IUPAC Name |

(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCFSFLIIUEAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223853 | |

| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

110637-44-0 | |

| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)